molecular formula C11H13ClN4 B1448556 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride CAS No. 1461713-51-8

1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride

Cat. No.: B1448556
CAS No.: 1461713-51-8
M. Wt: 236.7 g/mol
InChI Key: BJHCRURCMQOPID-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that combines the structural features of azetidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

    1-(Azetidin-3-yl)-4-phenyl-1H-1,2,4-triazole: Similar structure but different triazole ring.

    1-(Azetidin-3-yl)-4-phenyl-1H-imidazole: Contains an imidazole ring instead of a triazole ring.

    1-(Azetidin-3-yl)-4-phenyl-1H-pyrazole: Contains a pyrazole ring instead of a triazole ring.

Uniqueness: 1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride is unique due to its specific combination of azetidine and 1,2,3-triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(azetidin-3-yl)-4-phenyltriazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-8-15(14-13-11)10-6-12-7-10;/h1-5,8,10,12H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHCRURCMQOPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(N=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 2
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 3
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 4
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 5
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 6
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride

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